Methyl 2-(6-methoxypyridin-2-yl)acetate

Descripción general

Descripción

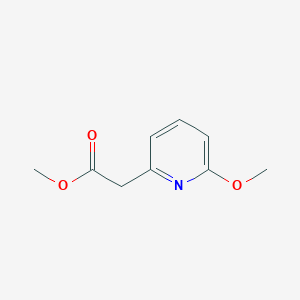

Methyl 2-(6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an acetate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(6-methoxypyridin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(6-methoxypyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Methyl 2-(6-methoxypyridin-2-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-(6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Methyl 2-(6-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:

- Methyl 2-(pyridin-2-yl)acetate

- Methyl 2-(6-methylpyridin-2-yl)acetate

- Methyl 2-(4-bromopyridin-2-yl)acetate

- Methyl 2-(3-bromopyridin-2-yl)acetate

- Methyl 2-(5-methylpyridin-2-yl)acetate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Actividad Biológica

Methyl 2-(6-methoxypyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group attached to a pyridine ring, which contributes to its biological activity. The structural formula can be represented as follows:

This compound serves as an intermediate in the synthesis of various organic compounds and is studied for its interactions with biological molecules.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated moderate cytotoxic activity with IC50 values of 74.2 µM for HepG2 and 27.1 µM for MDA-MB-231 cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

2. Antibacterial Activity

This compound has also been assessed for its antibacterial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 62.5 µg/mL against E. coli, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

These results highlight the compound's potential role in developing new antibacterial agents, especially in light of rising antibiotic resistance.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors associated with cancer proliferation and bacterial growth inhibition. The methoxy group enhances binding affinity to these targets, facilitating its biological activity.

Study on Antiviral Properties

In addition to its cytotoxic and antibacterial activities, this compound has been investigated for antiviral properties, particularly against the Zika virus (ZIKV). In vitro assays indicated that the compound could inhibit ZIKV replication in Vero cells by approximately 68% at a concentration of 1 µM . This suggests that further exploration into its antiviral potential could be beneficial.

In Silico Studies

Computational studies have also been conducted to predict the interaction of this compound with various biological targets. These studies indicated that the compound could effectively bind to key proteins involved in disease pathways, supporting its potential therapeutic applications .

Propiedades

IUPAC Name |

methyl 2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZQXGQPHMNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.